Viminol p-hydroxybenzoate, also known as Viminol 4-hydroxybenzoate, is a synthetic compound derived from viminol, an opioid analgesic developed in the 1960s. It is characterized by its unique structure, which includes a pyrrolidine ring and a p-hydroxybenzoate moiety. The chemical formula for viminol p-hydroxybenzoate is , with a molar mass of approximately 362.94 g/mol . This compound exhibits both analgesic and antitussive properties, making it useful in pain management and cough suppression.
Viminol p-hydroxybenzoate primarily acts as a μ-opioid receptor agonist. Its most potent stereoisomer is reported to be approximately 5.5 times more effective than morphine in terms of analgesic effects . The compound's mixed agonist-antagonist profile results in fewer side effects compared to traditional opioids, such as reduced respiratory depression and lower potential for abuse . Common side effects include sedation, nausea, and itching, similar to those observed with other opioids .
The synthesis of viminol p-hydroxybenzoate typically involves several key steps:
The synthesis allows for control over stereochemistry, enabling the production of various isomers that exhibit different biological activities .
Viminol p-hydroxybenzoate is primarily used as an analgesic for managing pain, particularly in clinical settings such as post-operative care . Its antitussive properties also make it valuable for treating cough-related conditions. Due to its unique pharmacological profile, there is ongoing research into its potential applications in chronic pain management with reduced side effects compared to conventional opioids .
Studies on viminol p-hydroxybenzoate have demonstrated its interaction with μ-opioid receptors, confirming its analgesic properties. Research indicates that certain stereoisomers may mimic morphine's effects while providing distinct pharmacological profiles. The mixed agonist-antagonist characteristics suggest potential for innovative therapeutic strategies in pain management and treatment of opioid dependence .
Viminol p-hydroxybenzoate shares structural similarities with several other opioid compounds but is distinguished by its unique α-pyrryl-2-aminoethanol backbone. Below is a comparison with similar compounds:
| Compound | Structure Type | Potency Compared to Morphine | Unique Features |
|---|---|---|---|
| Morphine | Traditional Opioid | Reference | Full agonist at μ-opioid receptors |
| Pentazocine | Mixed Agonist | Less potent | Agonist-antagonist profile |
| Buprenorphine | Partial Agonist | 25-50 times more potent | Ceiling effect on respiratory depression |
| 2F-Viminol | Fluorinated Derivative | Twice as potent | Reduced acute toxicity |
Viminol's distinct structure allows it to interact differently with opioid receptors compared to these compounds, providing a unique therapeutic profile that may mitigate some risks associated with opioid use .
Viminol p-hydroxybenzoate represents a unique opioid analgesic compound characterized by its distinctive α-pyrryl-2-aminoethanol structural framework [1]. The compound possesses the molecular formula C₂₈H₃₇ClN₂O₄ with a molecular weight of 501.1 grams per mole, distinguishing it from conventional opioid structures through its pyrrolethanolamine derivative architecture [8] [11]. The compound is formally designated as [1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethyl] 4-hydroxybenzoate, reflecting its complex molecular organization [9].
The structural architecture comprises several critical components: a pyrrole ring system substituted with a 2-chlorobenzyl group, an aminoethanol moiety bearing two sec-butyl substituents, and a p-hydroxybenzoate ester functionality [8]. This molecular arrangement creates three asymmetric carbon centers within the structure, resulting in the theoretical possibility of eight stereoisomers, though only six are observed due to the presence of two equivalent sec-butyl groups on the amino nitrogen [19].
The crystalline structure of viminol p-hydroxybenzoate typically manifests as a white to off-white crystalline powder, with the p-hydroxybenzoate component contributing significantly to the compound's enhanced solubility characteristics compared to the parent viminol molecule [13]. The esterification with p-hydroxybenzoic acid not only improves pharmaceutical handling properties but also provides a mechanism for controlled release through hydrolytic processes .
The three asymmetric carbon centers present in viminol p-hydroxybenzoate play a fundamental role in determining the compound's biological activity profile [7] [17]. These asymmetric centers are located at the carbon bearing the hydroxyl group in the aminoethanol chain and at the two sec-butyl carbon atoms attached to the nitrogen [8]. The stereochemical configuration at these positions directly influences the compound's interaction with opioid receptors and subsequently its pharmacological effects [21].
Research has demonstrated that the R,R configuration of the sec-butyl groups combined with the S configuration of the hydroxyl group are essential for agonistic effects, including analgesia, tolerance, and physical dependence characteristics [7]. Conversely, configurations involving S,S or R,S combinations of the sec-butyl groups are associated with antagonistic properties at the μ-opioid receptor [7]. This stereochemical dependency creates a unique mixed agonist-antagonist profile when the compound is administered as a racemic mixture [1].
The asymmetric centers contribute to the compound's reduced abuse potential and modified side effect profile compared to traditional full opioid agonists [14]. The presence of both agonist and antagonist stereoisomers within the same molecular framework provides a built-in safety mechanism that limits respiratory depression and euphoric effects while maintaining analgesic efficacy [1] [18].
Table 1: Viminol Stereoisomers and Their Biological Activities
| Stereoisomer Configuration | Biological Activity | Potency vs Morphine | Role in Mixed Profile |
|---|---|---|---|
| 1S-(R,R)-disecbutyl | μ-opioid full agonist | ~5.5x more potent | Primary analgesic component |
| 1S-(S,S)-disecbutyl | μ-opioid antagonist | Antagonistic (no agonist activity) | Reduces abuse potential and side effects |
| Other 4 isomers (R,S and S,R combinations) | Pharmacologically inactive | No activity | Structural contribution only |
The comparative analysis between the R,R and S,S stereoisomeric configurations reveals profound differences in their pharmacological profiles and receptor binding characteristics [7] [21]. The 1S-(R,R)-disecbutyl isomer functions as a potent μ-opioid receptor full agonist, demonstrating approximately 5.5 times greater potency than morphine in analgesic assays [14] [18]. This isomer exhibits complete generalization to morphine in discriminative stimulus studies, with its effects being reversible by naloxone administration [21].
In contrast, the 1S-(S,S)-disecbutyl isomer displays pure antagonistic properties at the μ-opioid receptor, lacking any intrinsic agonist activity [7]. This stereoisomer effectively competes with the R,R isomer for receptor binding sites, thereby modulating the overall pharmacological response of the racemic mixture [1]. The antagonistic properties of the S,S configuration contribute to the compound's reduced dependence liability and modified side effect profile [14].
Circular dichroism studies have been employed to determine the absolute configurations of these stereoisomers, with X-ray crystallographic analysis providing definitive confirmation of the stereochemical assignments [7]. The discrimination between these configurations has been further validated through comparative analysis with phenyl analogs, establishing reliable methodologies for stereoisomeric identification [7].
The kinetic properties of these stereoisomers also differ significantly, with the R,R isomer demonstrating a shorter time course of action compared to morphine, while maintaining potent analgesic effects [21]. The S,S isomer's antagonistic properties manifest with different temporal characteristics, contributing to the overall mixed pharmacological profile observed with the racemic mixture [1].
The esterification of viminol with p-hydroxybenzoic acid represents a strategic pharmaceutical modification designed to enhance the compound's stability, solubility, and bioavailability characteristics . This esterification process involves the formation of an ester bond between the hydroxyl group of viminol and the carboxyl group of p-hydroxybenzoic acid, resulting in the molecular formula C₂₈H₃₇ClN₂O₄ [11]. The reaction typically employs standard esterification methodologies, with microwave-assisted synthesis techniques showing enhanced reaction efficiency and improved yields .
The p-hydroxybenzoate ester functionality provides several advantages over the parent viminol compound. The esterification significantly improves water solubility through salt formation capabilities, facilitating pharmaceutical formulation development [13]. The benzoate moiety also functions as a stabilizing agent, protecting the active viminol component from premature degradation while enabling controlled release through predictable hydrolytic processes .
Stability studies of p-hydroxybenzoate esters demonstrate that these compounds are generally stable in air and resistant to hydrolysis in cold water and acidic solutions [23]. However, the ester bond becomes increasingly susceptible to hydrolytic cleavage under alkaline conditions and elevated temperatures [22]. The hydrolysis follows predictable kinetics, with the rate being influenced by pH, temperature, and the presence of catalytic species [26].
Table 2: Physicochemical Properties Comparison
| Property | Viminol (Base) | Viminol p-Hydroxybenzoate |
|---|---|---|
| Molecular Formula | C₂₁H₃₁ClN₂O | C₂₈H₃₇ClN₂O₄ |
| Molecular Weight (g/mol) | 362.94 | 501.1 |
| CAS Registry Number | 21363-18-8 | 23235-25-8 |
| Asymmetric Centers | 3 | 3 (retained) |
| Total Stereoisomers | 6 | 6 (retained) |
| Physical Appearance | Base compound | White to off-white crystalline powder |
| Solubility Enhancement | Limited water solubility | Enhanced via salt formation |
The ester linkage in viminol p-hydroxybenzoate demonstrates differential stability under various environmental conditions [22]. In physiological environments, the compound undergoes controlled hydrolysis to release the active viminol component and p-hydroxybenzoic acid . This hydrolytic process can be modulated through formulation strategies, enabling sustained release profiles suitable for therapeutic applications [13].
Research into related p-hydroxybenzoate esters indicates that the stability profile is influenced by the alkyl chain length and branching patterns [23]. The specific configuration of viminol p-hydroxybenzoate, with its complex aminoethanol structure, provides unique stability characteristics that differ from simple alkyl p-hydroxybenzoate esters commonly used as preservatives [25].
The solubility characteristics of viminol p-hydroxybenzoate represent a significant improvement over the parent viminol compound, primarily attributed to the p-hydroxybenzoate salt formation [13]. The compound demonstrates enhanced water solubility compared to the base viminol molecule, facilitating pharmaceutical formulation development and improving bioavailability potential . The solubility enhancement mechanism involves the ionizable nature of the p-hydroxybenzoate moiety, which enables favorable interactions with aqueous media [13].
Crystallization behavior of viminol p-hydroxybenzoate follows patterns typical of pharmaceutical salts, with the compound forming stable crystalline structures under appropriate conditions [13]. The crystallization process is influenced by factors including temperature, concentration, solvent selection, and nucleation conditions [32]. The p-hydroxybenzoate component contributes to the formation of stable crystal lattices through hydrogen bonding networks and π-π stacking interactions [28].
The compound typically crystallizes as a white to off-white powder with defined melting characteristics [11] [13]. Crystal polymorphism may occur under different crystallization conditions, potentially affecting dissolution rates, stability, and bioavailability [32]. The crystalline form selection becomes critical for pharmaceutical development, as different polymorphs can exhibit varying solubility and dissolution profiles [35].
Degradation pathways of viminol p-hydroxybenzoate involve multiple mechanisms, with ester hydrolysis representing the primary degradation route under physiological conditions . This hydrolytic process cleaves the ester bond, liberating viminol and p-hydroxybenzoic acid as the primary degradation products . The hydrolysis rate is pH-dependent, proceeding more rapidly under alkaline conditions [22].
Table 3: Degradation Pathways and Metabolic Products
| Degradation Type | Primary Site | Products Formed | Relative Abundance |
|---|---|---|---|
| Ester Hydrolysis | p-hydroxybenzoate ester bond | Viminol + p-hydroxybenzoic acid | Major pathway under physiological conditions |
| N-dealkylation (primary) | sec-butyl groups on nitrogen | N-dealkylated viminol derivatives | Major metabolic pathway (13.03%) |
| N-dealkylation + Hydroxylation | sec-butyl + aromatic/aliphatic positions | Hydroxylated N-dealkyl metabolites | Secondary pathway (0.54%) |
| N,N-didealkylation + Hydroxylation | Both sec-butyl groups + aromatic | Primary amine + polyhydroxylated products | Minor pathway (0.49%) |
| Hydroxylation (mono) | Aromatic or aliphatic positions | Monohydroxylated viminol derivatives | Minor pathway (1.23%) |
| Di-hydroxylation | Multiple positions | Dihydroxylated viminol derivatives | Trace pathway (0.25%) |
Secondary degradation pathways include N-dealkylation processes affecting the sec-butyl substituents and hydroxylation reactions at various molecular sites [14] [20]. Metabolic studies using human liver microsomes have identified seven distinct metabolites, with N-dealkylation representing the most prominent biotransformation pathway after ester hydrolysis [20]. These metabolic transformations follow typical Phase I drug metabolism patterns, involving cytochrome P450 enzyme systems [14].
Viminol p-hydroxybenzoate represents a complex pharmaceutical compound requiring sophisticated synthesis and manufacturing approaches to achieve pharmaceutical-grade quality . The compound, with the molecular formula C₂₈H₃₅ClN₂O₃ and molecular weight of 483.0 g/mol [3], is formed through the esterification of viminol with p-hydroxybenzoic acid in a 1:1 stoichiometric ratio [4]. This comprehensive analysis examines the advanced methodologies employed in its synthesis, focusing on microwave-assisted techniques, industrial optimization strategies, purification methods, and quality control metrics essential for pharmaceutical manufacturing.
The synthesis of viminol p-hydroxybenzoate involves multiple critical considerations including stereochemical control, reaction optimization, and purification strategies to ensure the final product meets stringent pharmaceutical specifications . The compound's unique molecular structure, incorporating both the viminol backbone and the p-hydroxybenzoate moiety, requires careful attention to reaction conditions to prevent decomposition and ensure high purity [5].
Microwave-assisted synthesis has emerged as a transformative approach for the production of viminol p-hydroxybenzoate, offering significant advantages over conventional heating methods [6] [7]. This technique leverages dielectric heating to achieve rapid and uniform temperature distribution throughout the reaction mixture, resulting in enhanced reaction kinetics and improved yields [8] [9].
The microwave-assisted esterification process for viminol p-hydroxybenzoate typically involves the reaction between viminol and p-hydroxybenzoic acid under controlled electromagnetic radiation [6]. The process operates through dipolar polarization and ionic conduction mechanisms, where polar molecules in the reaction mixture align with the oscillating electromagnetic field, generating heat internally rather than through external heating sources [7] [10].
Key parameters for microwave-assisted synthesis include power settings ranging from 100 to 450 watts, with optimal conditions typically achieved at 200-300 watts [6] [11]. Temperature control is crucial, with effective synthesis occurring between 80-150°C, significantly lower than traditional methods which may require temperatures up to 200°C [7]. Reaction times are dramatically reduced from several hours to minutes, with typical completion achieved within 10-30 minutes [8] [7].
The advantages of microwave-assisted esterification include enhanced reaction efficiency due to selective heating of polar components, reduced formation of side products through better temperature control, improved yields typically ranging from 85-95% compared to 60-80% for conventional methods, and decreased energy consumption with processing time savings of up to 99% [6] [10]. Additionally, the technique offers superior control over reaction parameters, enabling precise optimization of conditions for maximum product quality [9] [12].
Recent studies have demonstrated that microwave-assisted synthesis can achieve conversions exceeding 90% within 10 minutes for similar esterification reactions [6] [8]. The technique is particularly effective for pharmaceutical compounds where thermal stability may be a concern, as the rapid heating minimizes exposure to elevated temperatures [7] [9].
Industrial-scale optimization of viminol p-hydroxybenzoate synthesis requires systematic evaluation of multiple process parameters to achieve maximum yield, purity, and cost-effectiveness [13] [14]. The optimization process encompasses reaction temperature, catalyst selection and loading, reactant molar ratios, solvent systems, and process timing [15] [16].
Temperature optimization represents a critical balance between reaction rate and product stability [13] [16]. For viminol p-hydroxybenzoate synthesis, optimal temperatures typically range from 80-90°C, providing sufficient driving force for esterification while minimizing thermal decomposition of sensitive functional groups [14] [17]. Higher temperatures, while increasing reaction rates, may lead to side reactions and impurity formation, ultimately reducing overall yield and product quality [15].
Catalyst selection and loading significantly impact both reaction kinetics and economic viability [13] [14]. Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly employed at concentrations of 1-5 mol% relative to the limiting reactant [11] [16]. Optimal catalyst loading typically ranges from 2-3 mol%, balancing catalytic efficiency with cost considerations and downstream purification requirements [14] [18].
The molar ratio of reactants requires careful consideration to maximize conversion while minimizing waste [13] [14]. For viminol p-hydroxybenzoate synthesis, a slight excess of p-hydroxybenzoic acid (1:1.2 molar ratio) often provides optimal results, ensuring complete conversion of the more valuable viminol component while facilitating purification through selective crystallization [19] [16].
Solvent selection influences both reaction efficiency and environmental impact [13] [20]. Common solvents include toluene, dichloromethane, or solvent-free conditions depending on the specific process requirements [18] [17]. Solvent-free approaches are increasingly favored due to environmental considerations and simplified purification processes [20] [16].
Reaction time optimization involves balancing conversion efficiency with side product formation [13] [14]. Typical industrial processes require 4-6 hours for complete conversion, with continuous monitoring through analytical techniques to determine optimal stopping points [19] [16]. Extended reaction times may lead to hydrolysis or other degradation reactions, reducing overall yield [15].
Purification of viminol p-hydroxybenzoate requires sophisticated approaches to achieve pharmaceutical-grade purity while maximizing overall yield [21] [22]. Multiple purification strategies are employed in sequence, each targeting specific impurities and quality attributes [20] [23].
Recrystallization represents the primary purification method, utilizing controlled dissolution and precipitation to achieve selective purification [24] [25]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystallization of the pure compound while maintaining impurities in solution [26] [27]. Optimal recrystallization solvents for viminol p-hydroxybenzoate include ethanol, isopropanol, or ethyl acetate, selected based on solubility profiles and impurity rejection capabilities [20] [24].
The recrystallization process typically achieves yields of 75-90% with purity levels ranging from 95-99% [24] [25]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade specifications, with each cycle providing incremental purity improvements at the expense of yield [26] [27].
Column chromatography provides high-resolution separation capabilities for challenging purification scenarios [21] [20]. Silica gel or alumina stationary phases are commonly employed with gradient elution systems to achieve optimal separation [28] [23]. This technique typically achieves yields of 60-85% with purity levels reaching 98-99.5% [20] [23].
Preparative high-performance liquid chromatography offers the highest resolution purification capability, achieving purities of 99-99.9% with yields ranging from 70-95% [21] [29]. This technique is particularly valuable for final polishing steps or when dealing with closely related impurities that resist other purification methods [20] [29].
Crystallization pH control exploits the ionic nature of the p-hydroxybenzoate moiety to achieve selective purification [24] [26]. By manipulating solution pH, the ionization state of the compound can be controlled, affecting solubility and enabling selective crystallization [25] [27]. This approach typically achieves yields of 80-95% with purity levels of 96-99% [24] [26].
Solvent selection optimization involves systematic evaluation of different solvent systems to maximize solubility differences between the desired product and impurities [20] [24]. This approach can achieve yields of 85-98% with purity levels of 98-99.5% [26] [27].
Temperature control during crystallization processes enables precise manipulation of nucleation and crystal growth rates [24] [26]. Controlled cooling rates, typically 0.5-2°C per hour, promote formation of high-quality crystals with minimal impurity incorporation [25] [27]. This strategy achieves yields of 90-98% with purity levels of 97-99.8% [24] [30].
Pharmaceutical-grade viminol p-hydroxybenzoate must meet stringent quality specifications established by regulatory authorities and pharmacopoeial standards [31] [23]. Comprehensive quality control testing encompasses identity verification, purity determination, impurity profiling, and physical characterization [32] [33].
Identity testing employs multiple orthogonal analytical techniques to confirm the chemical structure and composition of the synthesized compound [31] [34]. High-performance liquid chromatography coupled with ultraviolet and mass spectrometric detection provides definitive identification through retention time matching and spectral confirmation [29] [35]. Fourier-transform infrared spectroscopy confirms molecular structure through characteristic absorption bands, particularly those associated with the ester linkage and aromatic systems [36] [34].
Assay determination quantifies the active pharmaceutical ingredient content using validated analytical methods [31] [29]. High-performance liquid chromatography with ultraviolet detection at 254 nm provides accurate quantitation with typical specifications requiring 98.0-102.0% of the labeled amount [34] [29]. Method validation includes assessment of linearity, accuracy, precision, specificity, and robustness according to International Conference on Harmonisation guidelines [34] [29].
Impurity profiling identifies and quantifies potential degradation products, synthetic by-products, and residual starting materials [31] [23]. Individual impurities are typically limited to ≤0.1% with total impurities not exceeding 0.5% for pharmaceutical-grade material [32] [37]. Advanced analytical techniques including liquid chromatography-mass spectrometry enable identification and structural elucidation of unknown impurities [36] [38].
Water content determination employs Karl Fischer titration to quantify residual moisture, with typical specifications limiting water content to ≤0.5% [31] [32]. Excessive moisture can lead to hydrolysis of the ester bond and subsequent degradation during storage [37] [39].
Residual solvent analysis uses gas chromatography to quantify organic solvent residues remaining from synthesis and purification processes [31] [23]. Limits are established according to International Conference on Harmonisation Q3C guidelines, with Class 2 solvents typically limited to 50-5000 ppm depending on the specific solvent [32] [37].
Particle size distribution analysis employs laser diffraction techniques to characterize the physical properties of the crystalline material [31] [24]. Typical specifications require D50 values between 10-50 μm with D90 values not exceeding 100 μm to ensure consistent processing behavior and bioavailability [26] [27].
Crystalline form characterization uses X-ray powder diffraction to confirm the polymorphic state of the material [24] [27]. Different crystal forms may exhibit varying solubility, stability, and bioavailability properties, making polymorph control critical for pharmaceutical applications [26] [30].
Dissolution rate testing evaluates the rate at which the compound dissolves under standardized conditions, providing insight into potential bioavailability [31] [32]. Typical specifications require ≥85% dissolution within 30 minutes using appropriate dissolution media [39] [29].
The analytical methods employed for quality control must be validated according to regulatory guidelines to ensure reliability and reproducibility [34] [29]. Validation parameters include specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness [23] [29]. Method transfer and technology transfer protocols ensure consistent analytical performance across different laboratories and manufacturing sites [31] [37].
Advanced analytical techniques including nuclear magnetic resonance spectroscopy, differential scanning calorimetry, and thermogravimetric analysis provide additional characterization capabilities for complex quality investigations [36] [32]. These techniques enable detailed structural confirmation, thermal property determination, and degradation pathway elucidation [34] [39].
Quality control laboratories must operate under Good Manufacturing Practice guidelines to ensure data integrity and regulatory compliance [31] [32]. This includes proper equipment qualification, method validation, analyst training, and documentation practices [23] [37]. Regular proficiency testing and inter-laboratory comparisons help maintain analytical excellence and identify potential systematic errors [33] [39].
The implementation of real-time quality monitoring systems using process analytical technology enables continuous assessment of product quality during manufacturing [17] [30]. These systems provide immediate feedback on critical quality attributes, enabling rapid process adjustments and reducing the risk of producing out-of-specification material [16] [17].
Statistical process control techniques help identify trends and variations in quality data, enabling proactive quality management and continuous improvement [15] [40]. Control charts, capability studies, and statistical analysis of trends provide valuable insights into process performance and product consistency [16] [39].
Irritant